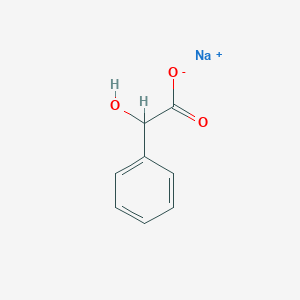

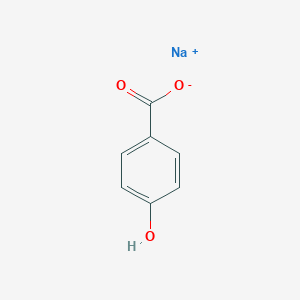

sodium;4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 4-hydroxybenzoate, also known as 4-hydroxybenzoic acid sodium salt, is a sodium salt of 4-hydroxybenzoic acid. It is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food. This compound is known for its antimicrobial properties, which help in extending the shelf life of products by preventing the growth of bacteria and fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzoate can be synthesized through the Kolbe-Schmitt reaction. This involves the reaction of potassium phenoxide with carbon dioxide under high pressure and temperature, followed by acidification to yield 4-hydroxybenzoic acid. The acid is then neutralized with sodium hydroxide to form sodium 4-hydroxybenzoate .

Industrial Production Methods: In industrial settings, the Kolbe-Schmitt reaction is scaled up to produce large quantities of 4-hydroxybenzoic acid, which is then converted to its sodium salt. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

Applications De Recherche Scientifique

Sodium 4-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its antimicrobial properties and its effects on microbial growth.

Medicine: Investigated for its potential use in drug formulations due to its preservative properties.

Industry: Widely used in the production of cosmetics, pharmaceuticals, and food products as a preservative.

Mécanisme D'action

Sodium 4-hydroxybenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of cellular contents . This mechanism is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various industries .

Comparaison Avec Des Composés Similaires

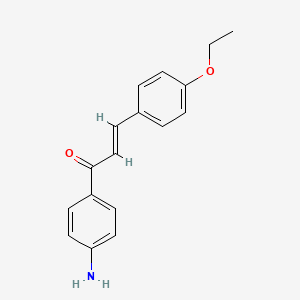

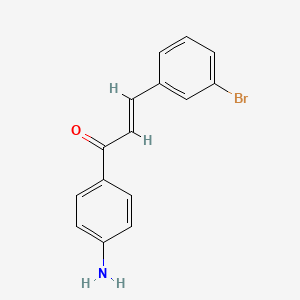

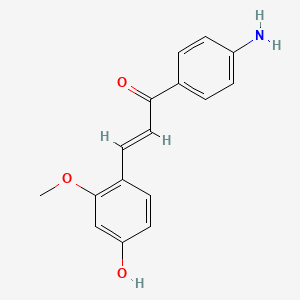

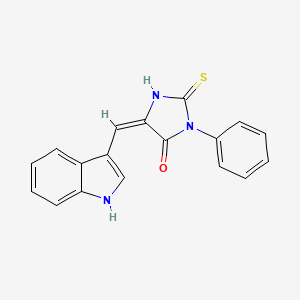

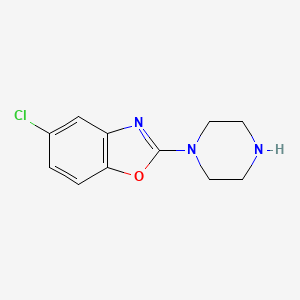

Methyl 4-hydroxybenzoate:

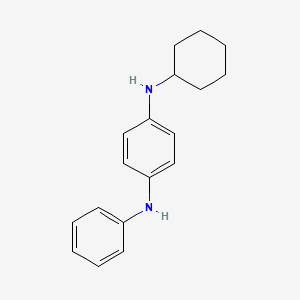

Ethyl 4-hydroxybenzoate:

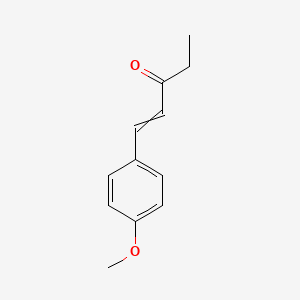

Propyl 4-hydroxybenzoate:

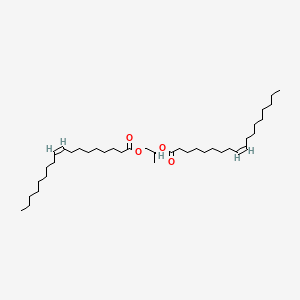

Uniqueness: Sodium 4-hydroxybenzoate is unique due to its sodium salt form, which increases its solubility in water compared to its ester counterparts. This property makes it particularly useful in aqueous formulations where high solubility is required .

Propriétés

IUPAC Name |

sodium;4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSYODPTJZFMK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.